4-Formyl-2,6-dimethylphenylboronic acid
Overview
Description
4-Formyl-2,6-dimethylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatile reactivity and are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a formyl group and two methyl groups attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2,6-dimethylphenylboronic acid typically involves the formylation of 2,6-dimethylphenylboronic acid. One common method is the Vilsmeier-Haack reaction, where 2,6-dimethylphenylboronic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2,6-dimethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, aryl or vinyl halides
Major Products:
Oxidation: 4-Carboxy-2,6-dimethylphenylboronic acid
Reduction: 4-Hydroxymethyl-2,6-dimethylphenylboronic acid
Substitution: Various biaryl compounds depending on the halide used.
Scientific Research Applications
4-Formyl-2,6-dimethylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-2,6-dimethylphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Formyl-2,6-dimethylphenylboronic acid can be compared with other similar compounds such as:
3-Formylphenylboronic acid: Similar structure but with the formyl group at the meta position, leading to different reactivity and applications.
4-Formylphenylboronic acid: Lacks the methyl groups, which can affect its steric and electronic properties.
2,6-Dimethylphenylboronic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Uniqueness: The presence of both formyl and methyl groups in this compound provides unique steric and electronic properties, making it particularly useful in specific synthetic applications and enzyme inhibition studies .
Biological Activity
4-Formyl-2,6-dimethylphenylboronic acid is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and applications in various research areas.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉B O₂
- Molecular Weight : 161.08 g/mol
- CAS Number : 1951423-28-1
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in organic synthesis.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2,6-dimethylphenol and boron reagents.
- Reaction Conditions : The reaction generally requires acidic or basic conditions to facilitate the formation of the boronic acid group.
- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It can act as an electrophile, interacting with nucleophilic sites on proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds containing boronic acids exhibit anticancer properties. For instance, research has demonstrated that derivatives of boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests that this compound may also possess similar anticancer activities.
Study | Findings |
---|---|
Wang et al. (2021) | Demonstrated that boronic acids can inhibit cancer cell proliferation through proteasome inhibition. |
Zhang et al. (2020) | Found that phenylboronic acids showed promising results in inducing apoptosis in various cancer cell lines. |
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis makes them potential candidates for developing new antibiotics.
Study | Findings |
---|---|
Liu et al. (2019) | Reported that certain boronic acids exhibited significant antibacterial activity against Gram-positive bacteria. |
Chen et al. (2020) | Found that modifications to the boronic acid structure enhanced its antimicrobial efficacy. |
Case Studies
Several case studies have highlighted the biological activities of related compounds and their implications for drug development:
-
Case Study on Anticancer Properties :
- In a study by Graham (2021), a series of phenylboronic acids were synthesized and evaluated for their anticancer effects on breast cancer cell lines.
- Results indicated that specific modifications to the boron moiety significantly enhanced cytotoxicity.
-
Case Study on Antimicrobial Activity :
- A research team explored the use of boronic acids as potential antibiotics against resistant bacterial strains.
- The study found that certain derivatives were effective against multi-drug resistant strains, suggesting a promising avenue for antibiotic development.
Properties
IUPAC Name |
(4-formyl-2,6-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJTEKBMONTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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